molecular formula C11H13N3O B1416377 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine CAS No. 1878968-92-3

2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine

Cat. No. B1416377
M. Wt: 203.24 g/mol
InChI Key: MTHCKFBUIRKJLP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for “2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine” were not found, pyrazole derivatives can generally be synthesized through various methods. For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

Pyrazole derivatives are known for their versatility in chemical reactions. They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Antimicrobial Activity

A study by Mallikarjunaswamy et al. (2017) synthesized derivatives of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine and evaluated their antimicrobial activity. These compounds were characterized through various spectral studies, suggesting potential applications in antimicrobial treatments (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Dopamine Receptor Research

Enguehard-Gueiffier et al. (2006) conducted research on novel compounds structurally related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, focusing on their interaction with dopamine receptors. This study contributes to understanding the effects of these compounds on the central nervous system (Enguehard-Gueiffier et al., 2006).

Thermal Rearrangements

Boyle and Jones (1973) explored the thermal rearrangements of 1-methoxypyrazole 2-oxides, which are structurally related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. Their findings contribute to the understanding of the stability and reactivity of these compounds under various conditions (Boyle & Jones, 1973).

Synthesis of Benzimidazoles

Ping (2010) worked on the synthesis of 4-H-pyrazole[1,5-a] benzimidazoles, involving a process that includes the use of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. This research contributes to the field of heterocyclic chemistry and the development of new synthetic methods (Ping, 2010).

Anti-Cancer Research

Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with 1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine (a derivative of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine) to explore their potential as anticancer compounds. Their findings highlight the possible application of these compounds in cancer treatment and the development of new chemotherapeutic agents (Ghani & Mansour, 2011).

Herbicide Research

Gish et al. (2011) investigated the runoff and volatilization of metolachlor, which includes a structure similar to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. This study provides insights into the environmental impact and behavior of such herbicides (Gish et al., 2011).

Corrosion Inhibition

Satpati et al. (2020) synthesized Schiff base derivatives of vanillin with 2-picolylamine, related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, to study their adsorption characteristics and corrosion inhibition behavior. This research is significant for understanding the application of these compounds in protecting metals against corrosion (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities and potential applications in pharmaceuticals. Future research may explore new synthesis methods, biological activities, and applications of these compounds .

properties

IUPAC Name

2-[(4-methoxypyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-6-13-14(8-10)7-9-4-2-3-5-11(9)12/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHCKFBUIRKJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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